
N-methylhexane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylhexane-1-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a hexane chain with a methyl substitution on the nitrogen atom. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methylhexane-1-sulfonamide typically involves the reaction of hexane-1-sulfonyl chloride with methylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexane-1-sulfonyl chloride+Methylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: N-methylhexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
N-methylhexane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It serves as a model compound for studying the interactions of sulfonamides with biological targets.
Industry: It is used in the production of polymers and other materials where sulfonamide functionality is desired.
作用機序
The mechanism of action of N-methylhexane-1-sulfonamide involves its interaction with biological targets, such as enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth.
類似化合物との比較
Hexane-1-sulfonamide: Lacks the methyl substitution on the nitrogen atom.
N-methylbutane-1-sulfonamide: Has a shorter carbon chain compared to N-methylhexane-1-sulfonamide.
N-methylbenzene-1-sulfonamide: Contains an aromatic ring instead of an aliphatic chain.
Uniqueness: this compound is unique due to its specific structure, which combines a hexane chain with a methyl-substituted sulfonamide group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C7H17NO2S |
|---|---|
分子量 |
179.28 g/mol |
IUPAC名 |
N-methylhexane-1-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-3-4-5-6-7-11(9,10)8-2/h8H,3-7H2,1-2H3 |
InChIキー |
APPLCDGNMRAWSW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCS(=O)(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



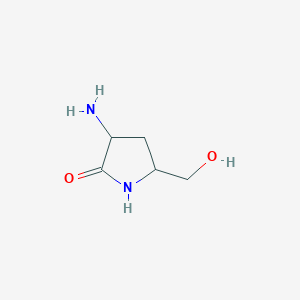
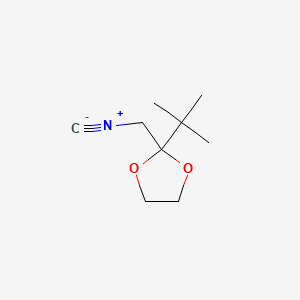
![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)
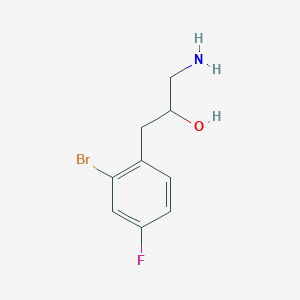
![3-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13558873.png)
![4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13558875.png)
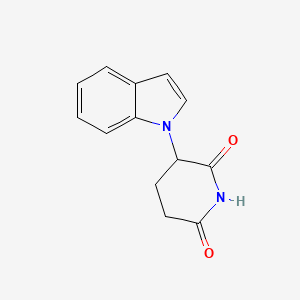
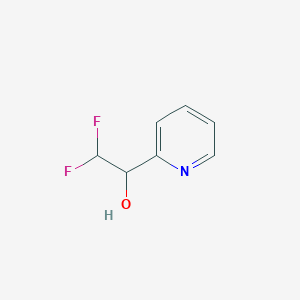
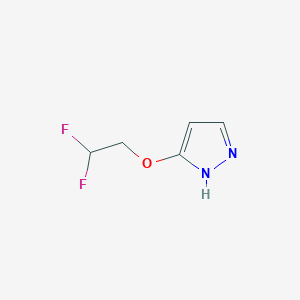

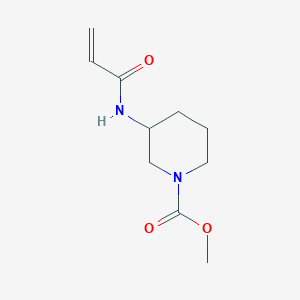
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B13558917.png)
![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
